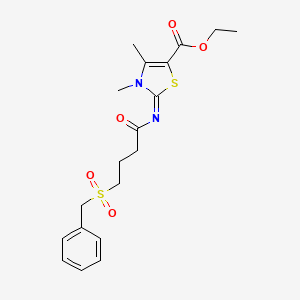

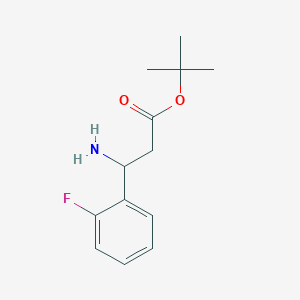

![molecular formula C11H7N3O3 B2939706 4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 173545-88-5](/img/structure/B2939706.png)

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

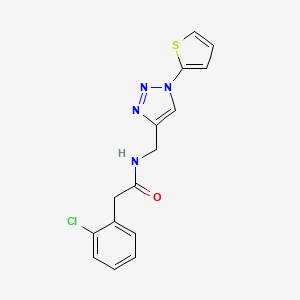

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid is a complex organic compound . It contains a total of 26 bonds, including 19 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, and 6 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .

Synthesis Analysis

The synthesis of benzimidazoles, which are a key component of this compound, has been extensively studied . One common approach involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . A novel HBTU-promoted methodology has been reported for the one-pot synthesis of benzimidazoles from commercially available carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a total of 24 atoms, with 7 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . The molecular formula is C11H7N3O3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid serves as a precursor in the synthesis of complex heterocyclic systems. For instance, derivatives of benzimidazopyrido- and pyrimidopyrimidine systems were synthesized starting from derivatives of 5-carboxy-4-hydroxy-2-phenylpyrimidine, showcasing the compound's role in creating novel chemical structures with potential therapeutic uses (A. Arutyunyan, 2014).

Antimicrobial Activities

The antimicrobial activities of novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs were explored, illustrating the compound's significance in medicinal chemistry for developing new antimicrobial agents. Among various synthesized compounds, one particularly showed potent analgesic and anti-inflammatory activities, as well as significant antimicrobial properties, highlighting the potential for these derivatives in treating infections and inflammation (Krishna Veni Chikkula & R. Sundararajan, 2017).

Corrosion Inhibition

Derivatives of benzimidazole, including those related to this compound, have been investigated for their effectiveness in inhibiting the corrosion of iron in hydrochloric acid solutions. This application is crucial for industries concerned with metal preservation and extends the compound's utility beyond biomedical applications into materials science (K. F. Khaled, 2003).

Novel Diastereomer Synthesis

The scope of reactions involving 2-aminobenzimidazole, aldehydes, and diethyl malonate was investigated, leading to the synthesis of novel diastereomer pyrimido[1,2-a]benzimidazoles. This study not only highlights the compound's role in synthesizing unique diastereomers but also showcases the complexity and breadth of chemical reactions it can participate in, adding to its value in synthetic organic chemistry (W. Basyouni et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that nitrogen-containing heterocyclic compounds, such as this one, are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Mode of Action

It is known that these types of compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that nitrogenous heterocycles, such as this compound, have a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Pharmacokinetics

The compound’s molecular weight is 22919 , which could potentially influence its bioavailability.

Result of Action

It is known that nitrogen-containing heterocyclic compounds, such as this one, can have a wide range of biological activities .

Action Environment

It is known that the physicochemical properties of nitrogen-containing heterocyclic compounds can be modulated by environmental factors .

Eigenschaften

IUPAC Name |

4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c15-9-6(10(16)17)5-12-11-13-7-3-1-2-4-8(7)14(9)11/h1-5H,(H,12,13)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOBJJZNXULJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC=C(C(=O)N23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

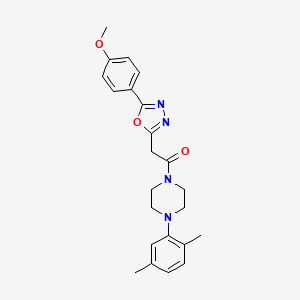

![(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2939625.png)

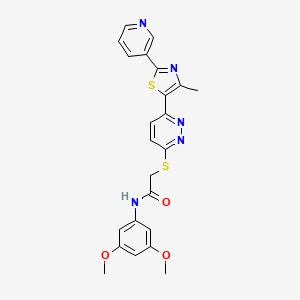

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

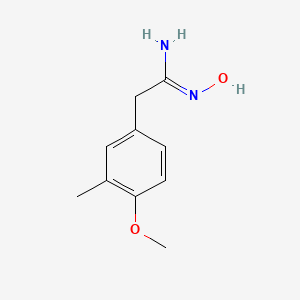

![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)

![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)

methanone](/img/structure/B2939644.png)